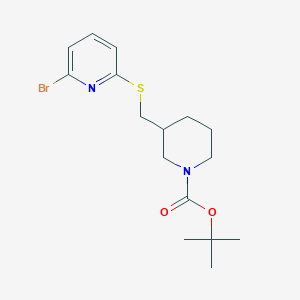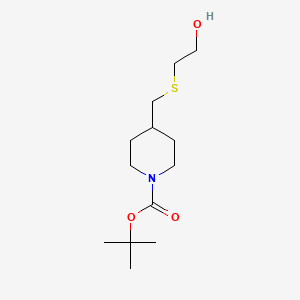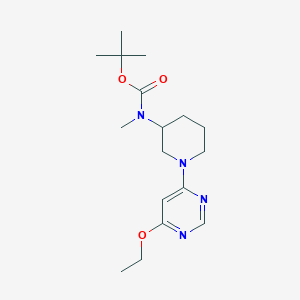
4-Bromo-1H-indole-2-carbaldehyde
Overview
Description
4-Bromo-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Marine Sponge Alkaloids
4-Bromo-1H-indole-2-carbaldehyde is structurally related to marine sponge alkaloids. A study isolated bisindole alkaloids from the marine sponge Smenospongia sp., which included compounds closely related to this compound, demonstrating its presence in natural marine products (McKay, Carroll, Quinn, & Hooper, 2002).
2. Crystal Structure and Characterization
The compound has been used in research focusing on crystal structure and characterization. A study detailed the intermolecular interactions, Hirshfeld surface analysis, and DFT of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, showing its applications in crystallography and material science (Barakat et al., 2017).
3. Hydrogen Bonding and Molecular Arrangement
A 2005 study focused on the molecular arrangement of 5-bromo-1H-indole-3-carbaldehyde derivatives, particularly their pairing and linking via hydrogen bonds, revealing its significance in understanding molecular interactions (Ali, Halim, & Ng, 2005).
4. Organic Synthesis Methodologies
This compound has been involved in studies for developing new synthetic methodologies. For instance, gold-catalyzed cycloisomerizations utilized a related indole compound, demonstrating its role in advancing organic synthesis techniques (Kothandaraman, Mothe, Toh, & Chan, 2011).
5. Antibacterial Applications
Derivatives of indole-3-carbaldehyde, structurally related to this compound, have been synthesized and studied for their antibacterial activities. This research indicates potential applications in developing new antibacterial agents (Carrasco et al., 2020).
6. Hydroamination/Annulation in Chemical Synthesis
The compound has been used in hydroamination/annulation reactions, showcasing its utility in the synthesis of complex organic molecules, as evidenced by a study focusing on the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).
Mechanism of Action
While the specific mechanism of action for 4-Bromo-1H-indole-2-carbaldehyde is not mentioned in the search results, indole derivatives are known to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
Future Directions
Indole derivatives, including 4-Bromo-1H-indole-2-carbaldehyde, continue to attract the attention of the chemical community due to their importance in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the exploration of their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULHCUEKZWWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743799 | |
| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368231-70-2 | |
| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



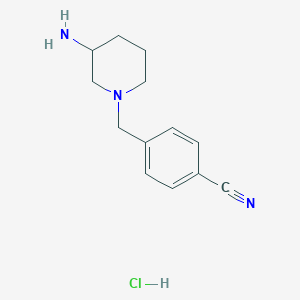


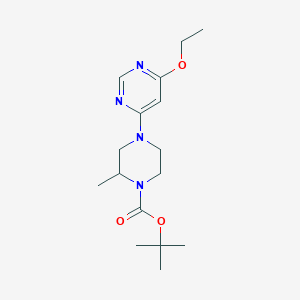

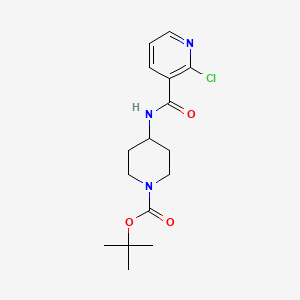
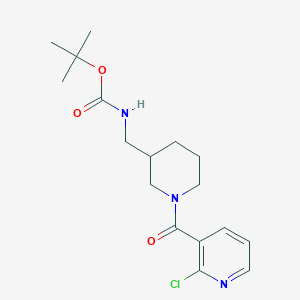
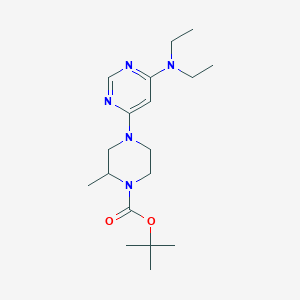
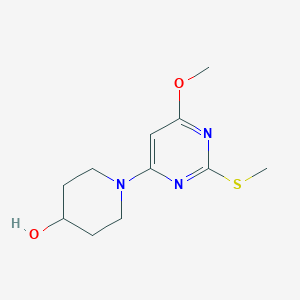
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)
